molecular formula C16H20N4O3 B11441985 Ethyl 4-[(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate

Ethyl 4-[(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate

Cat. No.: B11441985
M. Wt: 316.35 g/mol
InChI Key: BIXBMLJSGFZZQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate is a complex organic compound that features a benzoate ester linked to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with 6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: The compound’s unique structure may find applications in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-[(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A precursor in the synthesis of the target compound.

    6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-carboxylic acid: Another precursor used in the synthesis.

    Ethyl 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate: A structurally similar compound with different functional groups.

Uniqueness

Ethyl 4-[(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate is unique due to the combination of the benzoate ester and triazine ring, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Ethyl 4-[(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate (referred to as ETB) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on its cytotoxicity, antioxidant properties, and gastroprotective effects.

Chemical Structure and Properties

ETB is characterized by the presence of a triazine ring and an ethyl benzoate moiety. Its chemical structure can be represented as follows:

C16H20N4O3\text{C}_{16}\text{H}_{20}\text{N}_4\text{O}_3

1. Cytotoxicity

Cytotoxicity studies are essential for assessing the safety profile of ETB. In vitro studies have utilized the MTT assay to evaluate the cytotoxic effects on various cell lines. For instance, in a study involving WRL68 cells (a human liver embryonic cell line), ETB exhibited an IC50 value greater than 100 µg/mL, indicating low cytotoxicity at this concentration .

2. Antioxidant Activity

ETB has demonstrated significant antioxidant properties through various assays:

  • DPPH Assay : The ability to scavenge free radicals was assessed using the DPPH method, which showed that ETB effectively reduced DPPH radicals.
  • FRAP Assay : The Ferric Reducing Antioxidant Power (FRAP) assay further confirmed its capacity to reduce ferric ions.
  • Nitric Oxide Scavenging : ETB also displayed effective nitric oxide scavenging activity, which is crucial in reducing oxidative stress.

These findings suggest that ETB's antioxidant activity may contribute to its protective effects against oxidative damage in biological systems .

3. Gastroprotective Effects

The gastroprotective activity of ETB was evaluated in a rat model subjected to ethanol-induced gastric mucosal lesions. The study divided rats into several groups receiving different treatments:

GroupTreatmentDosage (mg/kg)
1Vehicle-
2Vehicle-
3Omeprazole20
4ETB5
5ETB10
6ETB20

Results indicated that pretreatment with ETB significantly reduced gastric lesions and improved mucosal protection as evidenced by:

  • Increased levels of superoxide dismutase (SOD).
  • Enhanced mucus secretion.
  • Reduced malondialdehyde (MDA) levels.

Histological examinations revealed less submucosal edema and lower leukocyte infiltration in the groups treated with ETB compared to controls . The immunohistochemical analysis showed down-regulation of pro-apoptotic Bax proteins and up-regulation of heat shock protein Hsp70, suggesting a protective mechanism against gastric injury .

Properties

Molecular Formula

C16H20N4O3

Molecular Weight

316.35 g/mol

IUPAC Name

ethyl 4-[(6-tert-butyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoate

InChI

InChI=1S/C16H20N4O3/c1-5-23-14(22)10-6-8-11(9-7-10)17-15-18-13(21)12(19-20-15)16(2,3)4/h6-9H,5H2,1-4H3,(H2,17,18,20,21)

InChI Key

BIXBMLJSGFZZQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NN=C(C(=O)N2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.